molecular formula C6H11NO3 B6596769 methyl 3-(dimethylamino)-3-oxo-propanoate CAS No. 26387-74-6

methyl 3-(dimethylamino)-3-oxo-propanoate

Cat. No.: B6596769
CAS No.: 26387-74-6
M. Wt: 145.16 g/mol
InChI Key: GSROVVPYJBMJMI-UHFFFAOYSA-N
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Description

Methyl 3-(dimethylamino)-3-oxo-propanoate is an organic compound with the molecular formula C6H13NO3. It is also known as methyl N,N-dimethyl-β-alanine methyl ester. This compound is a colorless liquid with a characteristic odor and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(dimethylamino)-3-oxo-propanoate can be synthesized through several methods. One common method involves the reaction of dimethylamine with methyl acrylate. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which acts as a catalyst. The reaction proceeds via a Michael addition mechanism, where the nucleophilic dimethylamine attacks the electrophilic carbon-carbon double bond of methyl acrylate, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a steady supply of reactants and efficient removal of by-products. The use of advanced catalysts and automated systems helps in achieving large-scale production with minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(dimethylamino)-3-oxo-propanoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides, thiols, or amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 3-(dimethylamino)-3-oxo-propanoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of various esters and amides.

    Biology: It serves as a precursor in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: It is involved in the development of drugs and therapeutic agents due to its reactivity and functional groups.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 3-(dimethylamino)-3-oxo-propanoate involves its reactivity with various nucleophiles and electrophiles. The dimethylamino group acts as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is utilized in various chemical transformations, including esterification, amidation, and Michael addition reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Methyl 3-(dimethylamino)-3-oxo-propanoate can be compared with similar compounds such as:

    Methyl 3-(dimethylamino)propionate: Similar in structure but lacks the keto group.

    Dimethylaminopropylamine: Contains an amine group instead of an ester group.

    Methyl 3-(methylamino)propionate: Contains a methylamino group instead of a dimethylamino group.

These compounds share similar reactivity patterns but differ in their specific functional groups, leading to variations in their chemical behavior and applications .

Properties

IUPAC Name

methyl 3-(dimethylamino)-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-7(2)5(8)4-6(9)10-3/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSROVVPYJBMJMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26387-74-6
Record name methyl 2-(dimethylcarbamoyl)acetate
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